molecular formula C22H26N4O2S B6576391 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 864964-11-4

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B6576391
CAS No.: 864964-11-4
M. Wt: 410.5 g/mol
InChI Key: XHRHGDGNDWREOG-UHFFFAOYSA-N
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Description

The compound “3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a methoxyphenyl group, which can contribute to its potential biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . These techniques would provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the piperazine ring and the methoxyphenyl group. The piperazine ring is known to participate in various reactions, including alkylation, acylation, and substitution reactions .

Future Directions

The compound could be further investigated for its potential biological activity. This could include testing against a wider range of organisms, or investigating its potential use in medical or pharmaceutical applications. Additionally, modifications could be made to the molecular structure to enhance its activity or alter its properties .

Properties

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-28-18-9-7-17(8-10-18)25-15-13-24(14-16-25)11-4-12-26-21(27)19-5-2-3-6-20(19)23-22(26)29/h2-3,5-10H,4,11-16H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRHGDGNDWREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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